molecular formula C15H13IO2 B1346878 4'-Iodo-2-(2-methoxyphenyl)acetophenone CAS No. 898784-93-5

4'-Iodo-2-(2-methoxyphenyl)acetophenone

Cat. No. B1346878
M. Wt: 352.17 g/mol
InChI Key: BVOHZYXPIAVNSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4’-Iodo-2-(2-methoxyphenyl)acetophenone” involves palladium-catalyzed cross-coupling reactions . It has been reported that 4’-iodoacetophenone can react with siloxane in the presence of palladium (0) to form this compound .


Molecular Structure Analysis

The molecular structure of “4’-Iodo-2-(2-methoxyphenyl)acetophenone” is represented by the formula C15H13IO2 . It has a molecular weight of 352.17 .


Chemical Reactions Analysis

The chemical reactions involving “4’-Iodo-2-(2-methoxyphenyl)acetophenone” include Heck-Mizoroki reactions with styrene, catalyzed by palladium nanoparticles in a flow reactor . This compound may be used as a substrate for palladium-catalyzed coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

4'-Iodo-2-(2-methoxyphenyl)acetophenone and its derivatives are crucial in organic synthesis, offering pathways to structurally complex and functionally diverse compounds. The regioisomeric preferences in orthomanganation and subsequent iodo-demanganation highlight its utility in synthesizing ortho-iodo arylcarbonyl compounds, essential for further chemical transformations (J. Cooney et al., 2001). Similarly, its interaction with diethyl oxalate under basic conditions to produce hexa-2,4-diene-1,6-dione derivatives showcases its role in creating compounds with potential biological activities (Luke Nye et al., 2013).

Photoluminescent Properties

The photoluminescent properties of europium complexes with methoxy derivatives of 2′-hydroxy-2-phenylacetophenones, including 4'-Iodo-2-(2-methoxyphenyl)acetophenone, have been explored for potential applications in optical devices and solid-state lamps. These complexes exhibit bright red luminescence upon UV light exposure, highlighting their potential in lighting and display technologies (R. Kumar et al., 2008).

Nematicidal Activity

In agricultural research, acetophenones, including iodinated derivatives, have demonstrated nematicidal activity against Meloidogyne incognita, a common plant pathogen. The structure-activity relationship of these compounds provides insights into developing new nematicides for crop protection (P. Caboni et al., 2016).

Catalysis

4'-Iodo-2-(2-methoxyphenyl)acetophenone derivatives have been employed as catalysts in various chemical reactions, including the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This highlights its role in facilitating efficient and selective transformations in organic synthesis (T. Yakura et al., 2018).

Corrosion Inhibition

Research into the use of acetophenone derivatives as corrosion inhibitors for metals in acidic environments underscores the chemical's potential in materials science. The adsorption behavior and inhibition efficiency of these compounds, including iodinated acetophenones, have been thoroughly investigated, demonstrating their effectiveness in protecting metal surfaces (Wei-hua Li et al., 2007).

properties

IUPAC Name

1-(4-iodophenyl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO2/c1-18-15-5-3-2-4-12(15)10-14(17)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOHZYXPIAVNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642355
Record name 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Iodo-2-(2-methoxyphenyl)acetophenone

CAS RN

898784-93-5
Record name 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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